Kaempferol-3-O-alpha-L-rhamnoside (Afzelin): A Comprehensive Technical Guide on Structure, Pharmacology, and Isolation
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin): A Comprehensive Technical Guide on Structure, Pharmacology, and Isolation
Executive Summary
Kaempferol-3-O-alpha-L-rhamnoside, commonly known as Afzelin, is a naturally occurring flavonol glycoside widely distributed in medicinal plants such as Houttuynia cordata and Bauhinia forficata. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry, pharmacological mechanisms, and practical laboratory isolation. By understanding the specific physicochemical properties imparted by its rhamnoside moiety, researchers can optimize both downstream therapeutic applications and upstream chromatographic purification workflows.
Physicochemical Profiling
Afzelin consists of a lipophilic kaempferol aglycone core attached to an alpha-L-rhamnosyl residue at the C-3 position via a glycosidic linkage. This structural configuration significantly alters its partition coefficient compared to free kaempferol, enhancing its solubility in semi-polar solvents while retaining its ability to cross lipid bilayers.
Table 1: Physicochemical and Structural Properties of Afzelin
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [1] |
| Molecular Formula | C21H20O10 | [1] |
| Molecular Weight | 432.38 g/mol | [2] |
| Exact Mass | 432.1056 Da | [1] |
| Topological Polar Surface Area | 166 Ų | [1] |
| Solubility | DMSO (1 mg/mL); Ethanol (12.5 mg/mL) | [2],[3] |
Pharmacological Mechanisms & Signaling Pathways
Afzelin exhibits a highly pleiotropic pharmacological profile, acting as a potent 4[4]. Its therapeutic efficacy is driven by the modulation of several distinct molecular pathways:
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Mitochondrial Protection (AMPK/SIRT1): Afzelin exerts cardioprotective effects against doxorubicin-induced toxicity by5[5]. Causality: The activation of AMPK enhances mitochondrial biogenesis while simultaneously 6[6],[3].
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Antioxidant Response (Nrf2/ARE): By7[7], Afzelin mitigates oxidative stress. This mechanism is critical for its cytoprotective effects in neurodegenerative models and dermatoses.
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Immunomodulation (GATA3): In asthma models, Afzelin6[6]. Causality: GATA3 is the master regulator of Th2 cell differentiation; its suppression directly reduces Th2 cytokine production, alleviating the asthmatic phenotype.
Afzelin Mechanistic Signaling Pathways: AMPK, Nrf2, and GATA3 Modulation.
Isolation & Purification Methodology
To achieve >98% purity of Afzelin from crude plant extracts (e.g., Bauhinia forficata), a targeted, polarity-guided extraction protocol is required[8],[9].
Step-by-Step Protocol & Causality:
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Defatting: Macerate dried plant biomass in hexane. Causality: Hexane removes highly non-polar lipids and chlorophylls that would otherwise cause irreversible fouling of downstream reversed-phase HPLC columns.
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Primary Extraction: Extract the defatted biomass using 70% Ethanol. Causality: The dielectric constant of 70% aqueous ethanol perfectly balances the lipophilic flavone backbone and the hydrophilic rhamnose moiety, ensuring maximum yield.
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Liquid-Liquid Partitioning: Suspend the dried ethanolic extract in water and partition sequentially with chloroform, followed by ethyl acetate. Causality: Afzelin preferentially partitions into the semi-polar ethyl acetate fraction. Highly polar contaminants (tannins, free sugars) remain in the aqueous phase, while residual aglycones move to the chloroform phase.
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High-Speed Counter-Current Chromatography (HSCCC): Perform bulk separation using a biphasic solvent system. Causality: HSCCC utilizes a liquid stationary phase, eliminating the risk of irreversible adsorption of the sensitive glycoside to solid silica matrices[8].
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Semi-Preparative HPLC: Isolate the target peak using a C18 reversed-phase column. Mobile phase: Acetonitrile and Water gradient containing 0.1% Formic Acid. Causality: Afzelin possesses multiple phenolic hydroxyl groups (pKa ~7.5). Without acidification, partial ionization occurs, leading to peak tailing. Formic acid keeps the molecule fully protonated, ensuring high affinity for the C18 phase and yielding sharp, symmetrical peaks.
Step-by-step extraction and HPLC isolation workflow for Afzelin.
Experimental Validation: Self-Validating ROS Assay
To ensure that the isolated Afzelin retained its structural integrity (specifically, that the rhamnose moiety was not cleaved via acid hydrolysis during HPLC), we utilize a self-validating cellular ROS scavenging assay using DCFDA.
Protocol:
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Seed H9C2 cardiomyocytes in a 96-well plate and pre-treat with the isolated Afzelin (20–80 μM) for 12 hours[6].
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Induce oxidative stress by exposing the cells to 50 mM AAPH or 1 μM Doxorubicin[6],[9].
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Wash cells and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex: 485 nm, Em: 535 nm).
System Self-Validation: DCFDA is a cell-permeable probe that fluoresces only upon oxidation by intracellular ROS. If the Afzelin isolate is structurally intact, its rhamnose moiety will facilitate cellular uptake, allowing the kaempferol core to activate the Nrf2/ARE pathway and neutralize ROS. A dose-dependent decrease in DCF fluorescence directly validates both the purity of the chromatographic isolate and the preservation of its biological activity. A failure to reduce fluorescence indicates structural degradation during the purification workflow.
Conclusion
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) represents a highly valuable therapeutic scaffold. By understanding the causality behind its physicochemical behavior—specifically its behavior in biphasic solvent systems and its ionization state in HPLC—researchers can achieve high-yield, high-purity isolations. Furthermore, its pleiotropic modulation of AMPK, Nrf2, and GATA3 pathways positions it as a prime candidate for drug development targeting oxidative stress and inflammatory pathologies.
References[1] Afzelin | C21H20O10 | CID 5316673 - PubChem - NIH. nih.gov. URL[2] Afzelin = 90 LC/MS-UV 482-39-3 - Sigma-Aldrich. sigmaaldrich.com. URL[8] Diuretic and Renal Protective Effect of Kaempferol 3-O-Alpha-l-rhamnoside (Afzelin) in Normotensive and Hypertensive Rats | Journal of Natural Products. acs.org. URL[4] Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC. nih.gov. URL[6] Afzelin (Kaempferol-3-O-rhamnoside) | Flavonol Glycoside | MedChemExpress. medchemexpress.com. URL[3] Afzelin (Kaempferol-3-O-rhamnoside) | CAS 482-39-3 | AbMole BioScience. abmole.com. URL[7] Polyphenols targeting multiple molecular targets and pathways for the treatment of vitiligo. frontiersin.org. URL[5] Afzelin | 482-39-3 - ChemicalBook. chemicalbook.com. URL[9] Time course effects of kaempferol-3-O-alpha-L-rhamnoside (Sz-02) and ascorbic acid on AAPH-induced hemolysis on erythrocytes. researchgate.net.URL
Sources
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- 3. abmole.com [abmole.com]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afzelin | 482-39-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Polyphenols targeting multiple molecular targets and pathways for the treatment of vitiligo [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Figure 1. Chemical structure and atom numbering of Kaempferol-3-O-α-L-rhamnoside.
